Astrasieversianin XVI is a triterpenoid saponin compound derived from the roots of the plant Astragalus sieversianus, a species known for its medicinal properties. This compound belongs to a larger class of compounds known as astrasieversianins, which have been isolated from various parts of the plant. The study of these compounds is significant due to their potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
The primary source of Astrasieversianin XVI is the roots of Astragalus sieversianus, a member of the Fabaceae family. This plant is native to Central Asia and has been traditionally used in herbal medicine. The extraction of saponins from this plant typically involves methanol or ethanol, which allows for the isolation of these bioactive compounds from the plant matrix .
Astrasieversianin XVI can be classified as follows:
The extraction efficiency can be influenced by factors such as solvent type, extraction time, and temperature. Advanced techniques like high-performance liquid chromatography may also be employed for further purification and analysis of Astrasieversianin XVI from complex mixtures.
Astrasieversianin XVI has a complex molecular structure characteristic of triterpenoid saponins. It features a cycloartane skeleton with various functional groups contributing to its biological activity.
Astrasieversianin XVI can undergo several chemical reactions typical for saponins:
These reactions are essential for understanding the compound's stability and potential interactions in biological systems.
The mechanism of action for Astrasieversianin XVI involves several pathways:
Research indicates that triterpenoid saponins exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as therapeutic agents .
Physicochemical characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the identity and purity of Astrasieversianin XVI.
Astrasieversianin XVI has several potential applications in scientific research:
1.1.1 Astragalus sieversianus as a Primary Source
Astrasieversianin XVI was first isolated from Astragalus sieversianus Pall., a perennial herb native to the temperate regions of Central Asia. This species thrives in mountainous ecosystems across Xinjiang (China), Kazakhstan, Kyrgyzstan, and Iran at elevations of 1,500–3,000 meters [3] [4]. Morphologically, A. sieversianus exhibits pinnately compound leaves, papilionaceous flowers, and pod-like fruits—features typical of the Fabaceae family. Phytochemical studies confirm its roots and aerial parts as the primary reservoirs of Astrasieversianin XVI, often co-occurring with structurally analogous saponins (e.g., Astrasieversianins I–XV) [1] [4]. Sectional taxonomy classifies A. sieversianus within Astragalus subgenus Cercidothrix, distinguished by its non-spiny, herbaceous growth form and floral morphology [7] [9]. The compound’s occurrence is not ubiquitous across Astragalus; it remains unreported in well-studied species like A. membranaceus, highlighting chemodiversity within this genus [5] [9].
Table 1: Key Astragalus Species Producing Cycloartane Saponins
Species | Section | Primary Saponins | Geographic Distribution |
---|---|---|---|
A. sieversianus | Cercidothrix | Astrasieversianins I-XVI | China, Kazakhstan, Kyrgyzstan |
A. membranaceus | Phaca | Astragalosides I-IV | Northern China, Mongolia |
A. oleifolius | Hololeuce | Oleifoliosides A-B | Turkey, Iran |
A. erinaceus | Robusti | Hareftoside A | Iran, Afghanistan |
Astragalus sieversianus lacks direct ethnomedical documentation, but the genus Astragalus holds profound historical significance across Eurasian traditional medicine. Related species like A. membranaceus (Huang-Qi) have been utilized in Traditional Chinese Medicine (TCM) for >2,000 years as qi-tonifying agents, often prescribed as decoctions for fatigue, respiratory infections, and diabetes [7] [8]. Gum tragacanth—an exudate from Astragalus spp.—was employed in Persian medicine as a demulcent for urinary and respiratory ailments [8] [9]. While Astrasieversianin XVI itself is not cited in classical texts, its structural analogs (e.g., astragalosides) are implicit bioactive contributors to the immunomodulatory and adaptogenic effects of Astragalus root preparations. Modern ethnopharmacological studies validate these uses, correlating them with anti-inflammatory and antioxidant mechanisms [5] [8].
Table 2: Traditional Uses of Astragalus spp. Containing Cycloartane Saponins
Region/System | Species Used | Traditional Indications | Plant Part | Preparation |
---|---|---|---|---|
Chinese | A. membranaceus | Fatigue, nephritis, diabetes, immune support | Roots | Decoctions |
Iranian | A. gossypinus | Cough, wound healing, gastrointestinal disorders | Gum, roots | Poultices, teas |
Turkish | A. microcephalus | Respiratory infections, digestive aid | Gum | Infusions |
Mongolian | A. mongholicus | Tonic, anemia, leukopenia | Roots | Powdered forms |
Astrasieversianin XVI shares a cycloartane-type aglycone with other Astragalus saponins but exhibits distinct structural and bioactivity profiles:
Table 3: Structural and Functional Comparison of Key Astragalus Saponins
Compound | Aglycone | Glycosylation Sites | Reported Bioactivities | Unique Features |
---|---|---|---|---|
Astrasieversianin XVI | Cycloastragenol | C-3: Xyl-Xyl-Glc-Rha; C-6: Glc | Anti-inflammatory (in vitro) | C-2'/C-3' acetylation |
Astragaloside IV | Cycloastragenol | C-3: Xyl-Glc; C-6: Glc | Immunomodulation, cardioprotection | C-25 hydroxylation |
Astragaloside I | Cycloastragenol | C-3: Xyl-Xyl; C-6: Glc; C-25: Glc | Osteogenic (Wnt/β-catenin activation) | C-25 glycosylation |
Cyclocanthoside E | Cyclocanthogenin | C-3: GlcA-Xyl; C-6: Glc; C-16: Glc | Antimicrobial, antiprotozoal | C-16 glycosylation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7